molecular formula C14H9ClFNOS B283924 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide

1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide

Cat. No. B283924
M. Wt: 293.7 g/mol
InChI Key: BGQLLWAVBHMEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the death of bacterial, fungal, and viral cells.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide can affect various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote wound healing.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various microorganisms. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are many future directions for the study of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide. One possible direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Finally, studies are needed to determine the safety and efficacy of the compound in humans, which will be critical for its potential use in the treatment of various diseases.
In conclusion, 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is a promising compound that has many potential applications in various fields. Its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant effects, and potential for the development of new drugs make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action, effects on biochemical and physiological processes, and safety and efficacy in humans.

Synthesis Methods

The synthesis of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide involves the reaction between 2-chloro-4-fluorobenzyl chloride and 2-aminophenol followed by the addition of thionyl chloride. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.

Scientific Research Applications

1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

properties

Molecular Formula

C14H9ClFNOS

Molecular Weight

293.7 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C14H9ClFNOS/c15-11-7-10(16)6-5-9(11)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2

InChI Key

BGQLLWAVBHMEBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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